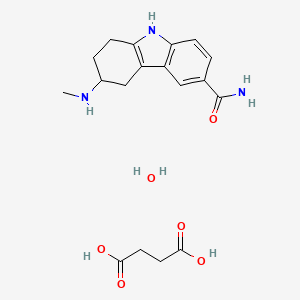

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Frovatriptan Succinate monohydrate is a pharmaceutical compound primarily used in the treatment of migraine headachesFrovatriptan Succinate monohydrate is particularly effective in treating migraines associated with menstruation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Frovatriptan Succinate monohydrate involves several steps. One common method starts with the reaction of 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid to produce 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. The next step involves tosylation with tosyl chloride in the presence of pyridine, followed by treatment with methylamine to obtain 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole. Finally, the free base is treated with succinic acid to form Frovatriptan Succinate monohydrate .

Industrial Production Methods

Industrial production of Frovatriptan Succinate monohydrate typically involves crystallization techniques. The compound can be crystallized as a monohydrate or dihydrate using a combination of acetone and water as solvents. The concentration of water and the temperature of crystallization are critical factors in determining the form of the hydrate obtained .

化学反応の分析

Types of Reactions

Frovatriptan Succinate monohydrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Frovatriptan Succinate monohydrate include sodium hydroxide, tosyl chloride, and methylamine. The conditions for these reactions often involve specific temperatures and solvents to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, which are crucial in the synthesis of Frovatriptan Succinate monohydrate .

科学的研究の応用

Medicinal Chemistry

1. Migraine Treatment

One of the prominent applications of this compound is in the treatment of migraines. It functions as a ligand for serotonin receptors, specifically targeting the 5-HT_1 receptor subtype. Research indicates that derivatives of this compound can act as effective agonists for these receptors, thereby providing relief from migraine symptoms . For instance, the compound Frovatriptan Succinate, which is closely related to butanedioic acid derivatives, has been clinically validated for migraine treatment and showcases similar pharmacological properties .

2. Melatonin Analogues

The compound has also been investigated for its potential as a melatonin analogue. Melatonin plays a crucial role in regulating circadian rhythms and has therapeutic applications in treating sleep disorders and seasonal affective disorder (SAD). Studies have shown that structural modifications of tetrahydrocarbazole derivatives can enhance their affinity for melatonin receptors. For example, specific analogues demonstrated high binding affinities in radioligand binding assays, indicating their potential use in therapeutic applications related to sleep regulation .

Receptor Biology

3. G-Protein Coupled Receptors (GPCRs)

Butanedioic acid; 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate serves as a ligand for various G-protein coupled receptors (GPCRs). These receptors are pivotal in numerous physiological processes including metabolism and reproduction. The compound's derivatives have been identified as ligands for the luteinizing hormone-releasing hormone (LHRH) receptor, suggesting their utility in treating conditions related to hormonal imbalances . This application is particularly relevant in reproductive health and fertility treatments.

Agricultural Applications

4. Agricultural Use

Emerging research indicates that compounds similar to butanedioic acid derivatives may be utilized in agriculture to control reproductive cycles in livestock. By modulating hormonal pathways via GPCRs, these compounds could enhance breeding efficiency and reproductive health in farm animals such as sheep and horses . This application underscores the versatility of the compound beyond human health.

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Treatment of migraines through serotonin receptor agonism; potential melatonin analogues. |

| Receptor Biology | Ligands for GPCRs involved in hormonal regulation and reproductive health. |

| Agricultural Use | Modulation of reproductive cycles in livestock using GPCR-targeting compounds. |

Case Studies

Case Study 1: Migraine Treatment Development

A study published on the efficacy of Frovatriptan Succinate highlighted its mechanism as a selective agonist at the 5-HT_1B/1D receptors, which are implicated in migraine pathophysiology. The structural similarities with butanedioic acid derivatives suggest potential for developing new migraine therapies with improved efficacy and safety profiles .

Case Study 2: Melatonin Receptor Binding

Research into melatonin analogues has demonstrated that modifications to the tetrahydrocarbazole structure can significantly enhance receptor binding affinity. For instance, a specific analogue showed a Ki value of 378 pM compared to melatonin's 580 pM, indicating its potential use as a more effective therapeutic agent for sleep disorders .

作用機序

Frovatriptan Succinate monohydrate acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors in cranial arteries. This action causes vasoconstriction and reduces sterile inflammation associated with antidromic neuronal transmission, which correlates with the relief of migraine symptoms. The compound is believed to act on extracerebral, intracranial arteries and inhibit excessive dilation of these vessels during a migraine attack .

類似化合物との比較

Frovatriptan Succinate monohydrate is unique among triptans due to its high selectivity for cerebral vasculature and minimal effects on coronary vasculature. Similar compounds include:

- Sumatriptan

- Almotriptan

- Eletriptan

- Naratriptan

- Rizatriptan

- Zolmitriptan

Compared to these compounds, Frovatriptan Succinate monohydrate has a longer half-life and is particularly effective in treating menstrual migraines .

生物活性

The compound butanedioic acid; 6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide; hydrate is a novel derivative belonging to the carbazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a butanedioic acid moiety and a tetrahydrocarbazole framework. This unique arrangement contributes to its potential biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of carbazole derivatives, including the compound . Research indicates that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

- Study Findings :

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 30 |

2. Antitumor Activity

The antitumor properties of carbazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation.

- Case Studies :

- In vitro studies on lung carcinoma (A549) and glioma (C6) cell lines revealed that specific N-substituted carbazole derivatives exhibited cytotoxic effects with IC50 values as low as 5.9 µg/mL .

- Another derivative was shown to inhibit topoisomerase II activity at concentrations significantly lower than traditional chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | A549 | 5.9 |

| Compound D | C6 | 25.7 |

3. Neuroprotective Effects

Research has indicated that carbazole derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

特性

IUPAC Name |

butanedioic acid;6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUETXFMONOSVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。